

Biological activity of compounds derived from "Methyl 4-chloro-6-(hydroxymethyl)picolinate"

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Compound of Interest

Compound Name: Methyl 4-chloro-6-(hydroxymethyl)picolinate

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Picolinate Derivatives in Drug Discovery: A Comparative Guide to Biological Activity

While specific experimental data on the biological activity of compounds directly derived from "Methyl 4-chloro-6-(hydroxymethyl)picolinate" is not extensively available in public literature, the broader family of picolinate and dipicolinic acid derivatives has demonstrated significant potential in medicinal chemistry. This guide provides a comparative overview of the antitumor, enzyme inhibitory, and antimicrobial activities of these related compounds, supported by experimental data and detailed protocols for key assays.

Antitumor Activity: N-methyl-picolinamide-4-thiol Derivatives

A novel series of N-methyl-picolinamide-4-thiol derivatives has been synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines. Notably, some of these compounds have shown potent and broad-spectrum antitumor activities, in some cases surpassing the efficacy of the established anticancer drug sorafenib. [1][2] One of the most promising compounds from this series, compound 6p, exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values in the low micromolar range. [2][3] Advanced kinase inhibitory assays revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors. [2]

Comparative Antitumor Activity (IC₅₀, μ M)

Compound	HepG2 (Liver)	HCT-116 (Colon)	SW480 (Colon)	SPC-A1 (Lung)	A375 (Melanoma)
Compound 6p	2.23	9.14	8.78	9.61	6.97
Sorafenib (Reference)	16.30	10.09	40.65	18.60	17.96

Experimental Protocol: MTT Assay for Cell Proliferation

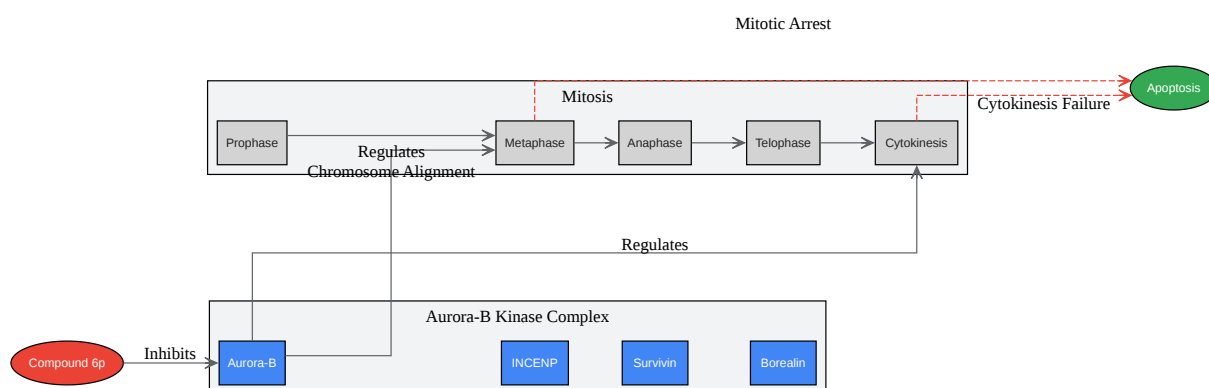
The anti-proliferative activity of the N-methyl-picolinamide-4-thiol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Human cancer cell lines were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and the reference drug (sorafenib) and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathway: Aurora-B Kinase Inhibition

The antitumor activity of compound 6p is attributed to its selective inhibition of Aurora-B kinase. This kinase is a crucial component of the chromosomal passenger complex, which regulates

chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora-B leads to defects in these processes, ultimately triggering apoptosis in cancer cells.



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Caption: Inhibition of Aurora-B kinase by compound 6p disrupts mitosis, leading to apoptosis.

Enzyme Inhibition: Dipicolinic Acid Derivatives as NDM-1 Inhibitors

The emergence of antibiotic resistance, particularly due to metallo- β -lactamases (MBLs) like New Delhi Metallo- β -lactamase-1 (NDM-1), poses a significant threat to public health. Derivatives of 2,6-dipicolinic acid (DPA) have been identified as potent inhibitors of NDM-1. [4][5][6] Structure-activity relationship (SAR) studies have led to the development of highly potent inhibitors, such as compound 36, which exhibits an IC₅₀ value in the nanomolar range and high selectivity for MBLs over other zinc-dependent enzymes. [4][7] These inhibitors can restore the efficacy of β -lactam antibiotics against resistant bacteria. [5][7]

Comparative NDM-1 Inhibitory Activity

Compound	IC50 (nM)
2,6-Dipicolinic Acid (DPA)	520
Compound 36	80

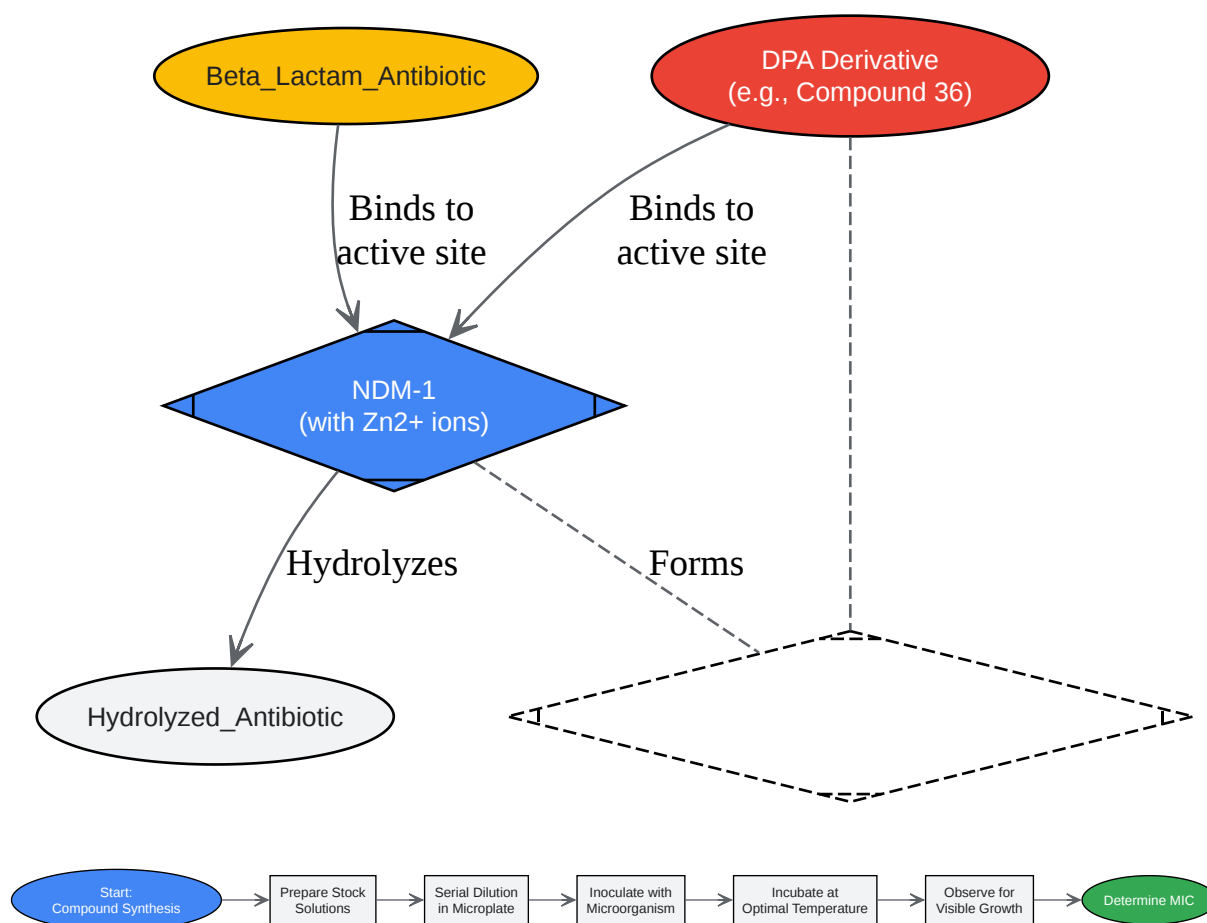
Experimental Protocol: NDM-1 Inhibition Assay

The inhibitory activity against NDM-1 is typically evaluated using a colorimetric or fluorescent assay that monitors the hydrolysis of a β -lactam substrate.

- **Enzyme and Substrate Preparation:** Recombinant NDM-1 enzyme is purified. A suitable chromogenic or fluorogenic β -lactam substrate (e.g., chromacef or fluorocillin) is prepared in an appropriate buffer.
- **Assay Setup:** The assay is performed in a 96-well plate. The reaction mixture contains the NDM-1 enzyme, the substrate, and varying concentrations of the inhibitor.
- **Incubation:** The plate is incubated at a controlled temperature, and the hydrolysis of the substrate is monitored over time by measuring the change in absorbance or fluorescence.
- **Data Analysis:** The initial reaction rates are calculated for each inhibitor concentration.
- **IC50 Determination:** The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Inhibition: Ternary Complex Formation

The inhibitory mechanism of these dipicolinic acid derivatives involves the formation of a stable ternary complex with the NDM-1 enzyme and the zinc ions in its active site. [4][7] This interaction prevents the enzyme from hydrolyzing β -lactam antibiotics.



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